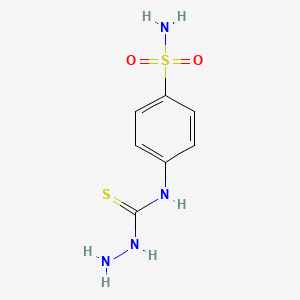

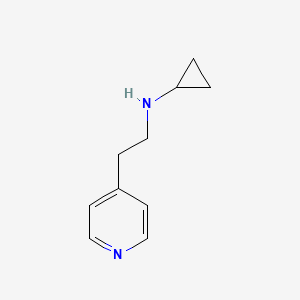

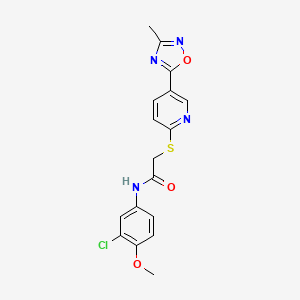

![molecular formula C21H20N4O B2400560 N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902013-86-9](/img/structure/B2400560.png)

N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of nitrogen-containing heterocycles, which are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazolo[1,5-a]pyrimidines have been involved in various chemical reactions due to their versatile structure .Scientific Research Applications

Antitumor and Antimicrobial Activities

- Novel N-arylpyrazole-containing enaminones were synthesized, leading to compounds with cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of standard drugs. These compounds also demonstrated antimicrobial activity (S. Riyadh, 2011).

Human A3 Adenosine Receptor Antagonists

- A set of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines were designed as human A3 adenosine receptor antagonists, showing low nanomolar affinity and high selectivity. Some derivatives were effective against oxaliplatin-induced apoptosis in an in vitro model of neurotoxicity (L. Squarcialupi et al., 2013).

Cognitive Impairment Treatment

- A series of 3-aminopyrazolo[3,4-d]pyrimidinones was studied for their inhibitory activity against phosphodiesterase 1 (PDE1), with the lead compound demonstrating potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Peng Li et al., 2016).

Anticancer Activity

- The synthesis and biological activity of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine were explored, revealing moderate anticancer activity (Lu Jiu-fu et al., 2015).

Fluorescent Probes

- A method for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines was developed, serving as intermediates for creating functional fluorophores. These compounds exhibited significant fluorescence, suggesting applications as fluorescent probes (Juan C Castillo et al., 2018).

Antimalarial Compounds

- Substituted aryl amine-based triazolopyrimidine derivatives were designed as inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), showing potential as novel antimalarial compounds (Z. Ibrahim et al., 2021).

Mechanism of Action

Future Directions

The future directions for research on “N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” would likely involve further exploration of its biological activity and potential therapeutic applications. Pyrazolo[1,5-a]pyrimidines have been studied in the development of new therapies , and this compound could be a part of that research.

Properties

IUPAC Name |

N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c1-15-12-20(22-13-16-8-4-3-5-9-16)25-21(24-15)18(14-23-25)17-10-6-7-11-19(17)26-2/h3-12,14,22H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDRNBAKSVSDHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648527 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

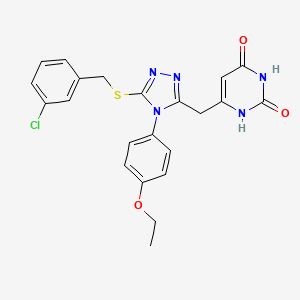

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)

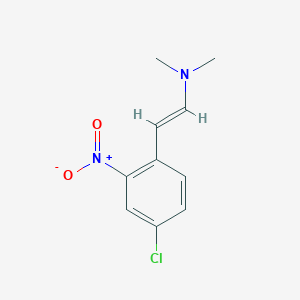

![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)

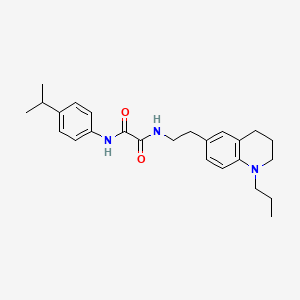

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole](/img/structure/B2400492.png)

![Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2400493.png)

![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)